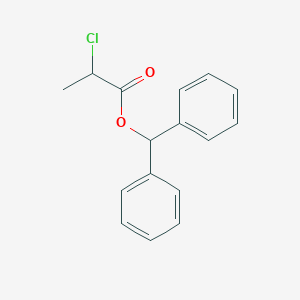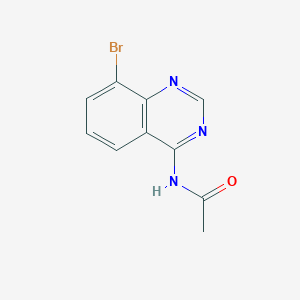
N-(8-bromoquinazolin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-bromoquinazolin-4-yl)acetamide: is a chemical compound with the molecular formula C10H8BrN3O. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-bromoquinazolin-4-yl)acetamide typically involves the bromination of quinazoline followed by acylation. One common method involves the reaction of 8-bromoquinazoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine and acetic anhydride.
Chemical Reactions Analysis
Types of Reactions
N-(8-bromoquinazolin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-alkylated derivative, while oxidation might produce a quinazoline N-oxide .
Scientific Research Applications
Chemistry
In chemistry, N-(8-bromoquinazolin-4-yl)acetamide is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties. The bromine atom in the quinazoline ring enhances its biological activity, making it a candidate for drug development .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of N-(8-bromoquinazolin-4-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins involved in cell signaling, leading to reduced cell proliferation in cancer .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)acetamide
- N-(2-bromoquinazolin-4-yl)acetamide
- N-(8-chloroquinazolin-4-yl)acetamide
Uniqueness
N-(8-bromoquinazolin-4-yl)acetamide is unique due to the presence of the bromine atom at the 8-position of the quinazoline ring. This specific substitution pattern enhances its reactivity and biological activity compared to other similar compounds. The bromine atom can participate in various chemical reactions, making it a versatile intermediate for synthesizing new derivatives .
Properties
Molecular Formula |
C10H8BrN3O |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
N-(8-bromoquinazolin-4-yl)acetamide |
InChI |
InChI=1S/C10H8BrN3O/c1-6(15)14-10-7-3-2-4-8(11)9(7)12-5-13-10/h2-5H,1H3,(H,12,13,14,15) |
InChI Key |
KCZLXPFYDSKWLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=NC2=C1C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


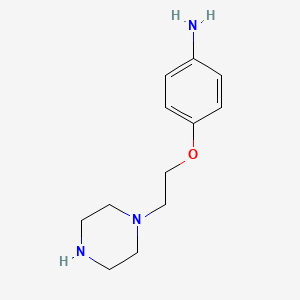
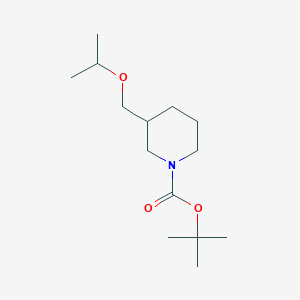
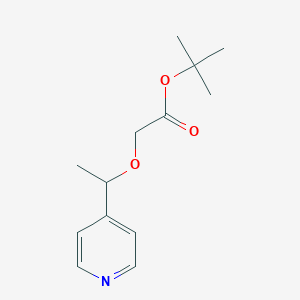
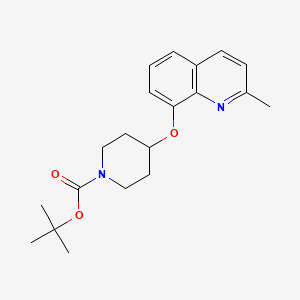
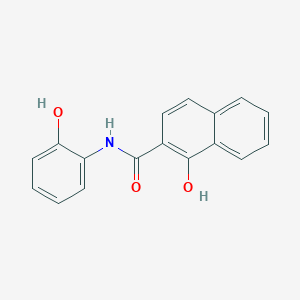
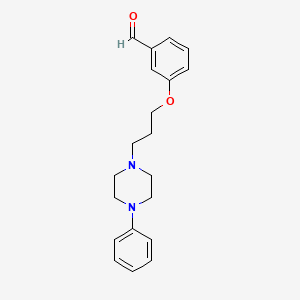
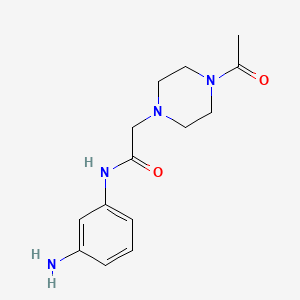
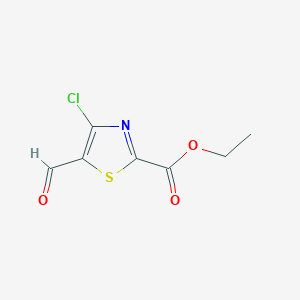
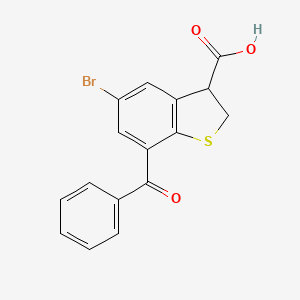


![N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13874863.png)

